3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 844835-75-2
VCID: VC4930889
InChI: InChI=1S/C24H28N2O5/c1-4-29-20-7-5-6-8-21(20)31-23-16(2)30-24-17(22(23)28)9-10-19(27)18(24)15-26-13-11-25(3)12-14-26/h5-10,27H,4,11-15H2,1-3H3
SMILES: CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C
Molecular Formula: C24H28N2O5
Molecular Weight: 424.497

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

CAS No.: 844835-75-2

Cat. No.: VC4930889

Molecular Formula: C24H28N2O5

Molecular Weight: 424.497

* For research use only. Not for human or veterinary use.

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one - 844835-75-2

Specification

CAS No. 844835-75-2
Molecular Formula C24H28N2O5
Molecular Weight 424.497
IUPAC Name 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Standard InChI InChI=1S/C24H28N2O5/c1-4-29-20-7-5-6-8-21(20)31-23-16(2)30-24-17(22(23)28)9-10-19(27)18(24)15-26-13-11-25(3)12-14-26/h5-10,27H,4,11-15H2,1-3H3
Standard InChI Key HPIBSZFABLCXJB-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C

Introduction

1. Overview of Chromen-4-one Derivatives

Chromen-4-one derivatives are heterocyclic compounds characterized by a fused benzopyranone structure. These molecules are of significant interest in medicinal chemistry due to their diverse biological activities. The compound includes additional functional groups such as a hydroxy group, an ethoxyphenoxy moiety, and a methylpiperazine substituent, which may enhance its pharmacological potential.

2. Structural Features and Implications

The structure of "3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one" suggests several key features:

  • Core Chromen-4-one Scaffold:

    • Known for its role in inhibiting enzymes like topoisomerase and cytochrome P450, which are critical in cancer cell proliferation and fungal growth .

  • Hydroxy Group at Position 7:

    • Hydroxyl groups often enhance antioxidant properties by scavenging free radicals.

  • Ethoxyphenoxy Substituent:

    • This group may contribute to improved lipophilicity and membrane permeability, potentially enhancing bioavailability.

  • Methylpiperazine Moiety:

    • Piperazine derivatives are commonly used in drug design for improving solubility and receptor binding affinity.

3. Potential Applications

Based on structural analogs, the compound may exhibit the following pharmacological activities:

  • Anticancer Activity:

    • Chromen derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines .

    • Functional groups like hydroxy and piperazine enhance binding to cancer-related enzymes.

  • Antioxidant Properties:

    • The hydroxy group can neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.

  • Antimicrobial Effects:

    • Chromen derivatives with phenoxy substituents have shown activity against bacterial and fungal pathogens .

4. Synthesis Pathway

While specific synthetic details for this compound are unavailable, general methods for chromen derivatives involve:

  • Base-Catalyzed Cyclization:

    • Starting from salicylaldehyde derivatives and β-ketoesters.

  • Functionalization:

    • Introduction of substituents like piperazine or phenoxy groups via nucleophilic substitution or click chemistry.

6. Research Gaps and Future Directions

Further studies are needed to evaluate:

  • Pharmacokinetics:

    • Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicity:

    • Assessment of potential side effects in preclinical models.

  • Mechanistic Studies:

    • Elucidation of molecular targets through in vitro and in silico analyses.

If more detailed information about this specific compound is required, experimental data or proprietary databases may need to be consulted for precise findings not available in public literature sources.

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